2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a benzoylamino group, a carbothioyl group, and a hexahydrocycloocta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Hexahydrocycloocta[b]thiophene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring.
Introduction of the Benzoylamino Group: This can be achieved through a nucleophilic substitution reaction where a benzoyl chloride reacts with an amine group on the thiophene ring.
Addition of the Carbothioyl Group: This step involves the reaction of the intermediate with a thiocarbonyl reagent, such as thiophosgene, under controlled conditions to introduce the carbothioyl group.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the benzoylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}BENZOIC ACID: Similar in structure but lacks the hexahydrocycloocta[b]thiophene core.
ETHYL 2-[({[1-(BENZOYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a benzoylamino and carbothioyl group but differs in the core structure and additional substituents.
Uniqueness
The uniqueness of 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE lies in its hexahydrocycloocta[b]thiophene core, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets and offers potential advantages in various applications compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O2S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(benzoylcarbamothioylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2S2/c20-16(23)15-13-10-6-1-2-7-11-14(13)26-18(15)22-19(25)21-17(24)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H2,20,23)(H2,21,22,24,25) |
InChI Key |
QVNULYIZVKAIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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